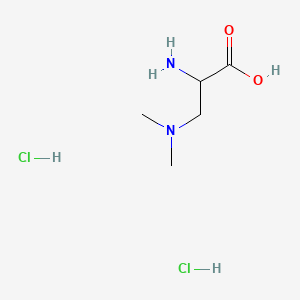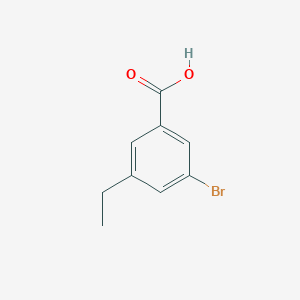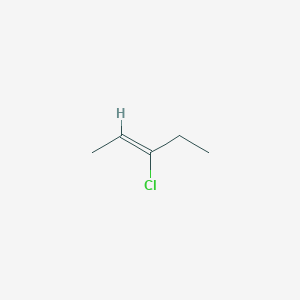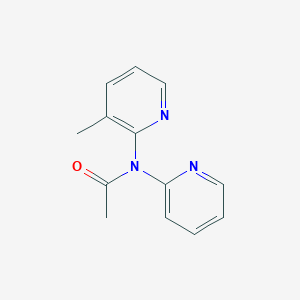
Ethyl 2-(4-cyanopyridin-3-YL)acetate
概要
説明
Ethyl 2-(4-cyanopyridin-3-yl)acetate: is an organic compound with the molecular formula C10H10N2O2 It is a derivative of pyridine, featuring a cyano group at the 4-position and an ethyl ester group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
From Ethyl (1-oxidopyridin-3-yl)acetate and Iodoethane:
Industrial Production Methods:
- The industrial production of ethyl 2-(4-cyanopyridin-3-yl)acetate typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified using advanced chromatographic techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The cyano group in ethyl 2-(4-cyanopyridin-3-yl)acetate can undergo nucleophilic substitution reactions.
Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Condensation Reactions: Reagents like hydrazine or hydroxylamine can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products may include derivatives with different substituents replacing the cyano group.
Condensation Reactions: Products may include hydrazones or oximes, depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Ethyl 2-(4-cyanopyridin-3-yl)acetate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
- This compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- It is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of ethyl 2-(4-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological targets.
類似化合物との比較
Ethyl 2-(3-cyanopyridin-4-yl)acetate: Similar structure but with the cyano group at a different position.
Methyl 2-(4-cyanopyridin-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness:
- This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
ethyl 2-(4-cyanopyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-9-7-12-4-3-8(9)6-11/h3-4,7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKIQCCQUDSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)




![[1,1'-Biphenyl]-2,4,5-tricarboxylic acid](/img/structure/B3261297.png)




